molecular formula C12H17N3O3S B5449143 2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

Cat. No.: B5449143
M. Wt: 283.35 g/mol
InChI Key: OUNBCJBFKYIODN-UHFFFAOYSA-N
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Description

“2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide” is a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Piperazine rings can be found in a variety of drugs, including antipsychotics, antidepressants, and antihistamines .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a piperazine ring attached to a phenylsulfonyl group and an acetamide group . The exact structure would depend on the specific locations of these groups on the piperazine ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used . Piperazine derivatives can undergo a variety of reactions, including alkylation, acylation, and sulfonation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure . For example, amides generally have high boiling points and melting points due to the polar nature of the amide group and the ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of “2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide” would depend on its specific biological targets. Many drugs containing a piperazine ring work by interacting with receptors in the nervous system .

Safety and Hazards

The safety and hazards of “2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide” would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for “2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide” could involve further exploration of its potential biological activities and therapeutic uses . This could include testing its activity against various biological targets, studying its pharmacokinetics and toxicity, and potentially developing it into a drug if it shows promising activity .

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c13-12(16)10-14-6-8-15(9-7-14)19(17,18)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNBCJBFKYIODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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